molecular formula C21H22N2O5 B2581110 1-cyclopropyl-4-((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one CAS No. 2034289-98-8

1-cyclopropyl-4-((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one

カタログ番号: B2581110
CAS番号: 2034289-98-8
分子量: 382.416
InChIキー: FULPKMUTKZKKNJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-cyclopropyl-4-((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one is a sophisticated small molecule inhibitor specifically designed for heat shock transcription factor 1 (HSF1) research applications. This compound features a unique molecular architecture combining a 1-cyclopropyl-6-methylpyridin-2(1H)-one core structure with a 2,3-dihydrobenzo[b][1,4]dioxine moiety linked through an azetidine ring system, creating a potent investigational tool for studying heat shock response pathways in malignant cells . The compound's primary research value lies in its targeted mechanism as an HSF1 pathway inhibitor, disrupting the cellular stress response mechanism that many cancers depend upon for survival and proliferation . Research applications include investigation of oncogenic processes, study of protein homeostasis in malignant cells, exploration of stress response pathways in tumor biology, and development of novel therapeutic strategies targeting HSF1-dependent malignancies. The molecular structure incorporates several pharmaceutically relevant features including the 2,3-dihydrobenzo[b][1,4]dioxine scaffold known for its presence in bioactive compounds and pharmaceutical intermediates such as Eliglustat , combined with the azetidine ring system which represents an important class of nitrogen-containing heterocycles with demonstrated utility in medicinal chemistry . This research compound is provided exclusively for laboratory research purposes and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in controlled laboratory environments. FOR RESEARCH USE ONLY. Not for human consumption.

特性

IUPAC Name

1-cyclopropyl-4-[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)azetidin-3-yl]oxy-6-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c1-13-8-15(9-20(24)23(13)14-6-7-14)27-16-10-22(11-16)21(25)19-12-26-17-4-2-3-5-18(17)28-19/h2-5,8-9,14,16,19H,6-7,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULPKMUTKZKKNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)C4COC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Similar Compounds

Below is a comparative analysis based on structural and functional group differences:

Table 1: Key Structural and Physicochemical Comparisons

Property Target Compound Compound 1l () Compound 2d ()
Core Structure Pyridinone ring Tetrahydroimidazo[1,2-a]pyridine Tetrahydroimidazo[1,2-a]pyridine
Key Substituents Cyclopropyl, benzodioxine-carbonyl-azetidine Cyano, nitro-phenyl, phenethyl, ester Cyano, nitro-phenyl, benzyl, ester
Melting Point (°C) Not reported 243–245 215–217
Yield (%) Not reported 51 55
Hydrophobic Groups Cyclopropyl, benzodioxine Phenethyl, nitro-phenyl Benzyl, nitro-phenyl
Hydrogen-Bonding Capacity High (pyridinone, carbonyl) Moderate (ester, cyano) Moderate (ester, cyano)

Key Findings:

Core Structure Impact: The pyridinone core in the target compound provides a distinct hydrogen-bonding profile compared to the tetrahydroimidazo[1,2-a]pyridine scaffold in 1l and 2d. Pyridinones are known for enhanced solubility and bioavailability due to their keto-enol tautomerism, whereas imidazo-pyridines may exhibit stronger π-π stacking interactions due to aromaticity .

Substituent Effects :

  • The cyclopropyl group in the target compound likely increases metabolic stability compared to the nitro-phenyl groups in 1l and 2d , which are prone to reduction or hydrolysis .
  • The benzodioxine-carbonyl-azetidine moiety may enhance selectivity for targets requiring bulky hydrophobic interactions (e.g., kinases or GPCRs), whereas the ester groups in 1l and 2d could limit membrane permeability due to polarity .

Synthetic Challenges :

  • The target compound’s azetidine and benzodioxine linkages likely require advanced coupling strategies (e.g., Buchwald-Hartwig amination or click chemistry), contrasting with the simpler one-pot syntheses reported for 1l and 2d .

Research Implications

However, the absence of direct pharmacological data in the provided evidence necessitates further experimental validation.

Limitations of Current Evidence

The available materials focus on unrelated tetrahydroimidazo[1,2-a]pyridine derivatives, limiting direct comparisons. Future studies should prioritize synthesizing the target compound and benchmarking it against pyridinone analogs (e.g., roflumilast or piroxicam derivatives) for a robust analysis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。